2-(2,3-Difluoro-6-methoxyphenyl)-1,3-dioxolane
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Overview
Description
2-(2,3-Difluoro-6-methoxyphenyl)-1,3-dioxolane is a chemical compound characterized by the presence of two fluorine atoms and a methoxy group attached to a phenyl ring, which is further connected to a 1,3-dioxolane ring
Preparation Methods
The synthesis of 2-(2,3-Difluoro-6-methoxyphenyl)-1,3-dioxolane typically involves the reaction of 2,3-difluoro-6-methoxyphenylboronic acid with appropriate reagents under controlled conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the dioxolane ring. Industrial production methods may involve scaling up these reactions using optimized conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
2-(2,3-Difluoro-6-methoxyphenyl)-1,3-dioxolane can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride, resulting in the reduction of specific functional groups within the compound.
Scientific Research Applications
2-(2,3-Difluoro-6-methoxyphenyl)-1,3-dioxolane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in the synthesis of drugs targeting specific diseases.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 2-(2,3-Difluoro-6-methoxyphenyl)-1,3-dioxolane involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms and the methoxy group can influence the compound’s binding affinity and specificity towards these targets. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, and alteration of cellular signaling processes .
Comparison with Similar Compounds
2-(2,3-Difluoro-6-methoxyphenyl)-1,3-dioxolane can be compared with similar compounds such as:
2,3-Difluoro-6-methoxyphenylboronic acid: This compound shares the difluoro and methoxy substituents but lacks the dioxolane ring, making it less complex.
2,3-Difluoro-6-methoxyphenylacetonitrile: Similar in structure but contains a nitrile group instead of the dioxolane ring.
2,3-Difluoro-6-methoxyphenylacetic acid: This compound has a carboxylic acid group instead of the dioxolane ring, leading to different chemical properties and reactivity
Properties
IUPAC Name |
2-(2,3-difluoro-6-methoxyphenyl)-1,3-dioxolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2O3/c1-13-7-3-2-6(11)9(12)8(7)10-14-4-5-15-10/h2-3,10H,4-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOAXGXXQBHXLTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)F)F)C2OCCO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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